1-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropan-1-one;hydrochloride
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Description
1-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropan-1-one;hydrochloride is a useful research compound. Its molecular formula is C18H32ClN3O2 and its molecular weight is 357.92. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Heterocyclic Chemistry
Research on compounds with similar structural features to the specified chemical includes the development of novel synthetic routes and the exploration of their utility in creating diverse heterocyclic structures. For example, studies have demonstrated the synthesis of pyridyl polyheterocyclic compounds, highlighting methodologies that could be applicable to the synthesis and functionalization of related pyrrolidinyl and oxazolyl derivatives (Guo-qiang Hu, Sheng Li, & Wen-long Huang, 2006). Similarly, research on the reactivity of aminopyridines and pyridones under photochemical conditions provides insight into potential synthetic applications and functional group transformations relevant to the target compound (E. Taylor & R. O. Kan, 1963).
Biological Activity and Pharmacological Potential
Although direct studies on the biological activity of the specified compound were not found, related research suggests potential areas of pharmacological interest. The synthesis and evaluation of nootropic agents, including 1,4-disubstituted 2-oxopyrrolidines, indicate the relevance of pyrrolidinone structures in developing cognitive enhancers (V. Valenta, J. Urban, J. Taimr, & Z. Polívka, 1994). Additionally, research on the inhibitory activity of N-methyl-7-deazaguanines on xanthine oxidase, involving pyrrolopyrimidine structures, underscores the potential for compounds with similar motifs to exhibit significant biological activities (F. Seela, W. Bussmann, A. Götze, & H. Rosemeyer, 1984).
properties
IUPAC Name |
1-[(3S,4R)-3-amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropan-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N3O2.ClH/c1-11-15(12(2)23-20-11)18(6,7)16(22)21-9-13(14(19)10-21)8-17(3,4)5;/h13-14H,8-10,19H2,1-7H3;1H/t13-,14-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUFEIIHPKGBMM-DTPOWOMPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(C)(C)C(=O)N2CC(C(C2)N)CC(C)(C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C)C(C)(C)C(=O)N2C[C@H]([C@@H](C2)N)CC(C)(C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropan-1-one;hydrochloride |
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